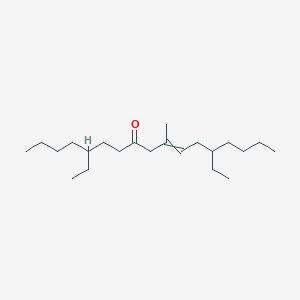
5,13-Diethyl-10-methylheptadec-10-EN-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,13-Diethyl-10-methylheptadec-10-EN-8-one is an organic compound with the molecular formula C22H42O. It is a ketone with a long aliphatic chain and multiple ethyl and methyl substituents. This compound is primarily used in laboratory research and has various applications in different scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,13-Diethyl-10-methylheptadec-10-EN-8-one typically involves the alkylation of a suitable precursor with ethyl and methyl groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the precursor, followed by the addition of ethyl and methyl halides .
Industrial Production Methods
the principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, would apply to its industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
5,13-Diethyl-10-methylheptadec-10-EN-8-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reagents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5,13-Diethyl-10-methylheptadec-10-EN-8-one has several applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,13-Diethyl-10-methylheptadec-10-EN-8-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The long aliphatic chain allows for hydrophobic interactions with lipid membranes, which can affect membrane fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Heptadecen-8-one: Similar in structure but lacks the ethyl and methyl substituents.
5,13-Diethyl-10-methyl-10-heptadecen-8-one: Very similar in structure and properties.
Uniqueness
5,13-Diethyl-10-methylheptadec-10-EN-8-one is unique due to its specific arrangement of ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of substituents on chemical and biological properties .
Propriétés
Numéro CAS |
138509-49-6 |
|---|---|
Formule moléculaire |
C22H42O |
Poids moléculaire |
322.6 g/mol |
Nom IUPAC |
5,13-diethyl-10-methylheptadec-10-en-8-one |
InChI |
InChI=1S/C22H42O/c1-6-10-12-20(8-3)15-14-19(5)18-22(23)17-16-21(9-4)13-11-7-2/h14,20-21H,6-13,15-18H2,1-5H3 |
Clé InChI |
ANOPYXAPCOGFPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CCC(=O)CC(=CCC(CC)CCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















